

Comparative Guide: FTIR Characterization of Propionic Acid 2-(p-nitrophenyl)hydrazide

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Compound of Interest

Compound Name: *Propionic acid, 2-(p-nitrophenyl)hydrazide*

CAS No.: 38562-39-9

Cat. No.: B14669202

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Content Type: Technical Comparison & Characterization Guide Audience: Organic Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary & Application Context

Propionic acid 2-(p-nitrophenyl)hydrazide (also known as N-propionyl-N'-(4-nitrophenyl)hydrazine) serves as a solid, crystalline derivative for the identification of propionic acid. In drug development, this hydrazide motif appears in various bioactive pharmacophores.

Characterizing this compound requires distinguishing it from its two precursors: Propionic acid (a liquid carboxylic acid) and p-Nitrophenylhydrazine (a solid hydrazine reagent). This guide outlines the specific FTIR spectral features that validate the formation of the amide bond and the retention of the nitro-aromatic system.

Why This Comparison Matters

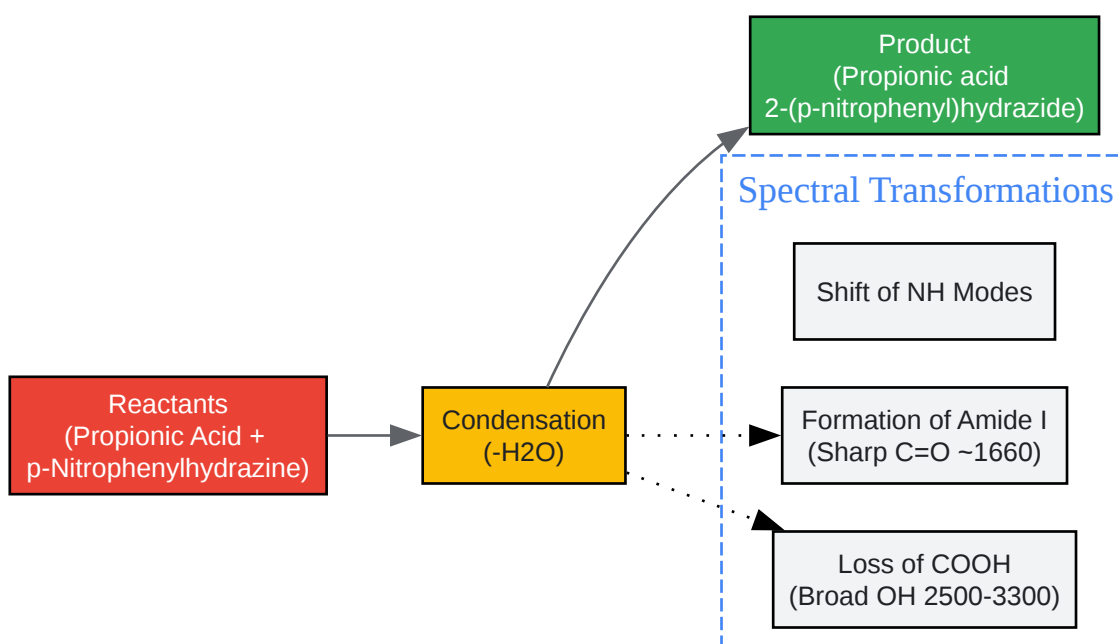
- **Synthesis Validation:** Researchers must confirm the conversion of the acid carbonyl (COOH) to the hydrazide carbonyl (CONH).

- Purity Check: Unreacted p-nitrophenylhydrazine is a common impurity; FTIR provides a rapid "fingerprint" method to detect residual N-H amine peaks distinct from the amide N-H.

Theoretical & Experimental FTIR Analysis

Mechanism of Spectral Shift

The synthesis involves the nucleophilic attack of the hydrazine nitrogen on the carboxylic acid carbonyl (typically activated), releasing water.



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Caption: Transformation logic showing the disappearance of the carboxylic acid hydroxyl band and the emergence of the hydrazide amide carbonyl.

Characteristic Peak Assignments

The following table details the diagnostic peaks. Note that specific wavenumbers may shift slightly ($\pm 10 \text{ cm}^{-1}$) depending on the sample state (KBr pellet vs. ATR).

Functional Group	Mode of Vibration	Frequency (cm ⁻¹)	Intensity	Diagnostic Significance
Amide I	C=O ^[1] Stretch	1650 – 1680	Strong	Primary Confirmation. Indicates formation of the hydrazide linkage. Distinct from the acid C=O (usually ~1710 cm ⁻¹). ^[1]
Amide II	N-H Bend / C-N Stretch	1530 – 1550	Medium	Characteristic of secondary amides/hydrazides. Often overlaps with the asymmetric NO ₂ band.
Nitro (Ar-NO ₂)	Asymmetric Stretch	1500 – 1530	Very Strong	Confirms presence of the p-nitrophenyl moiety.
Nitro (Ar-NO ₂)	Symmetric Stretch	1330 – 1350	Strong	The second "fingerprint" of the nitro group.
N-H	Stretching	3200 – 3350	Medium/Sharp	Single or double band. Distinguishable from the broad, chaotic O-H stretch of the starting acid. ^[1]
Aliphatic C-H	C-H Stretch (sp ³)	2900 – 2980	Weak/Medium	Derived from the ethyl group

(CH₃CH₂-) of propionic acid.

Typical benzene ring breathing modes.

Aromatic Ring	C=C Ring Stretch	1590 – 1610	Variable
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Comparative Analysis: Product vs. Alternatives

To validate the identity of Propionic acid 2-(p-nitrophenyl)hydrazide, one must compare it against its precursors and alternative derivatives.

Comparison 1: Product vs. Precursors (Synthesis Validation)

Feature	Propionic Acid (Precursor 1)	p-Nitrophenylhydrazine (Precursor 2)	Target Product (Hydrazide)
3000-3500 cm ⁻¹	Broad O-H (Very wide, "hairy" baseline)	Doublet/Triplet N-H (Primary amine -NH ₂)	Single/Sharp N-H (Amide-like)
1650-1750 cm ⁻¹	C=O Acid (~1710-1715 cm ⁻¹)	Absent (No Carbonyl)	C=O Amide I (~1660 cm ⁻¹)
Fingerprint	C-O stretch (~1200-1300)	NO ₂ bands (1330/1500)	NO ₂ bands + Amide II

Key Differentiator: The disappearance of the broad carboxylic O-H stretch (2500–3000 cm⁻¹) and the shift of the Carbonyl (C=O) to a lower frequency (Amide I) are the definitive proofs of reaction success.

Comparison 2: Product vs. Alternative Derivatives

When characterizing propionic acid, researchers may also use p-Bromophenacyl Ester or Propionanilide.

- vs. p-Bromophenacyl Ester: The ester derivative will show a C=O stretch at a higher frequency (~1735-1750 cm⁻¹) and lacks the N-H stretching bands and Amide II bands found

in the hydrazide.

- vs. Propionanilide: The anilide lacks the Nitro (NO_2) peaks ($1330/1530\text{ cm}^{-1}$), making the hydrazide derivative easier to distinguish in complex mixtures due to the unique intensity of the NO_2 bands.

Experimental Protocol for FTIR Characterization

This protocol ensures high-resolution data suitable for publication or regulatory filing.

Step 1: Sample Preparation

- Preferred Method: KBr Pellet.
 - Reasoning: Hydrazides are often crystalline solids. KBr pellets prevent the peak broadening sometimes seen with ATR (Attenuated Total Reflectance) due to refractive index mismatches with high-index aromatics.
- Alternative: Diamond ATR.
 - Note: Ensure high contact pressure. Expect peak shifts of -2 to -5 cm^{-1} compared to transmission KBr data.

Step 2: Purification (Critical Pre-step)

Before FTIR, ensure the removal of unreacted p-nitrophenylhydrazine.

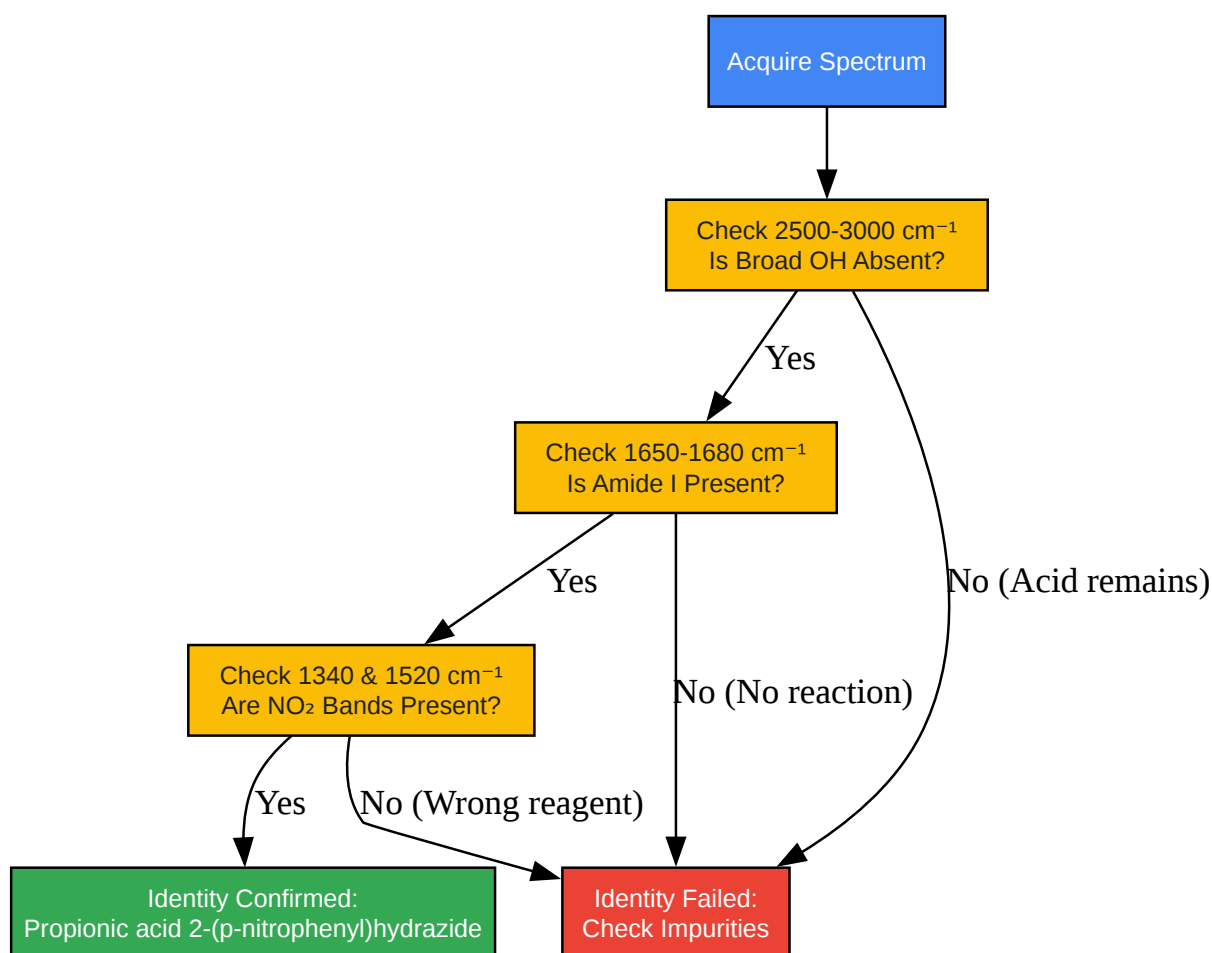
- Recrystallize the crude product from Ethanol/Water (1:1).
- Wash the crystals with cold 5% Sodium Bicarbonate (removes unreacted propionic acid) and dilute Hydrochloric Acid (removes unreacted hydrazine).
- Dry thoroughly (Residual water appears at 3400 cm^{-1} and 1640 cm^{-1} , interfering with Amide I).

Step 3: Data Acquisition

- Range: 4000 cm^{-1} to 400 cm^{-1} .

- Resolution: 4 cm^{-1} .
- Scans: Minimum 16 scans (32 recommended for noise reduction).

Step 4: Validation Workflow



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Caption: Logical decision tree for spectral validation of the hydrazide derivative.

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